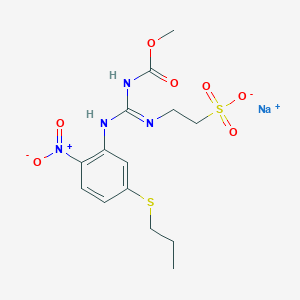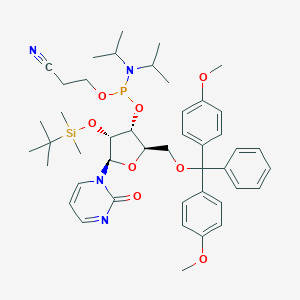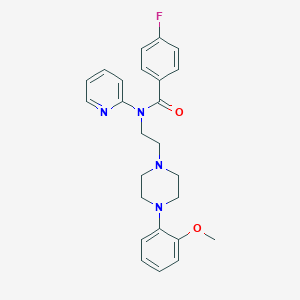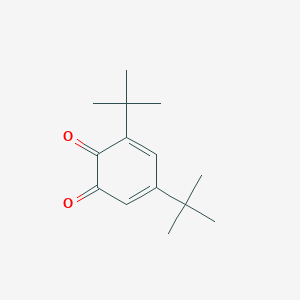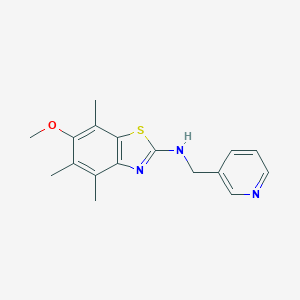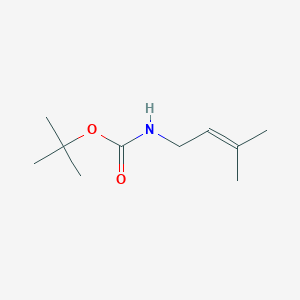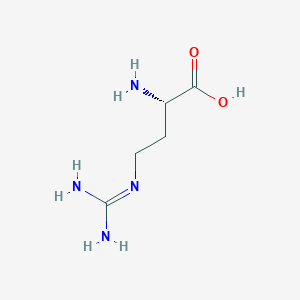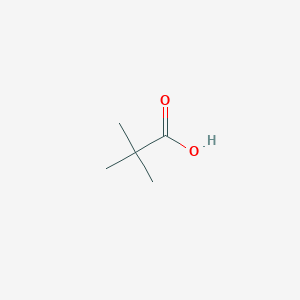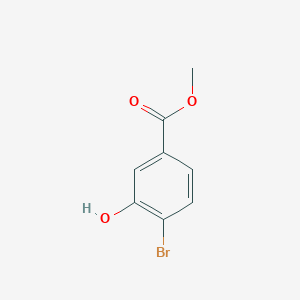
Methyl 4-bromo-3-hydroxybenzoate
Vue d'ensemble
Description
Methyl 4-bromo-3-hydroxybenzoate is a derivative of hydroxybenzoic acid, which is a compound with a wide range of applications, including use as a preservative in cosmetics, drugs, and food products. The presence of the bromo substituent on the benzene ring of this compound suggests that it may have unique properties and potential uses that differ from its non-bromo substituted analogs .
Synthesis Analysis
The synthesis of related compounds typically involves halogenation reactions, as seen in the synthesis of 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, where bromination was a key step . Similarly, methyl 4-bromo-2-methoxybenzoate was synthesized through a series of reactions starting from bromination . These methods could potentially be adapted for the synthesis of methyl 4-bromo-3-hydroxybenzoate, although the specific synthesis route for this compound is not detailed in the provided papers.
Molecular Structure Analysis
The molecular structure of compounds similar to methyl 4-bromo-3-hydroxybenzoate has been studied using various techniques, including single-crystal X-ray diffraction and computational methods like Hartree Fock (HF) and Density Functional Theory (DFT) . These studies provide insights into the geometrical parameters, intermolecular interactions, and crystal packing, which are crucial for understanding the physical and chemical behavior of the compound.
Chemical Reactions Analysis
The chemical reactivity of hydroxybenzoate derivatives can be inferred from studies on similar compounds. For instance, electrophilic substitution reactions have been described for 4-hydroxybenzo[b]thiophen derivatives, indicating that the hydroxy group can direct further substitution on the benzene ring . The presence of the bromo group in methyl 4-bromo-3-hydroxybenzoate could also influence its reactivity, potentially making it a suitable candidate for further functionalization.
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl 4-hydroxybenzoate, a related compound, have been extensively studied. Infrared spectroscopy has been used to investigate solvent-solute interactions, revealing how different solvents can affect the frequencies of specific vibrational modes . The first hyperpolarizability and infrared intensities of similar compounds have been reported, providing information on their non-linear optical properties and stability . These studies can provide a basis for predicting the properties of methyl 4-bromo-3-hydroxybenzoate, although direct studies on this specific compound would be necessary for accurate characterization.
Applications De Recherche Scientifique
1. Analysis in Cosmetic, Drug, and Food Industries
Methyl 4-hydroxybenzoate, closely related to Methyl 4-bromo-3-hydroxybenzoate, is extensively utilized as an anti-microbial agent in cosmetics, personal-care products, and as a food preservative. Its crystal structure has been studied to understand the molecule's extensive intermolecular hydrogen bonding and the pharmaceutical activity underlying its molecular determinants (Sharfalddin et al., 2020).
2. Synthesis and Chemical Properties
Research into the synthesis and properties of compounds related to Methyl 4-bromo-3-hydroxybenzoate has been ongoing. For instance, the preparation and general methods for synthesizing derivatives of 4-hydroxybenzoic acid, including Methyl and n-butyl esters, have been explored, revealing insights into the chemical nature and potential applications of these compounds (Cavill, 1945).
3. Potential Biomedical Applications
The compound has shown potential in various biomedical applications. For instance, a study on the electrochemically induced transformation of related compounds in the presence of sodium bromide indicated promising implications for biomedical applications, including the regulation of inflammatory diseases (Ryzhkova et al., 2020).
4. Enzymatic Activity and Metabolism
Research has also focused on the enzymatic activity and metabolism related to Methyl 4-hydroxybenzoate, providing insights that could be relevant to Methyl 4-bromo-3-hydroxybenzoate. For instance, studies on the anaerobic metabolism of phenolic compounds by enzymes like 4-Hydroxybenzoate-CoA ligase have shed light on the biochemical pathways and potential applications in bioremediation or drug metabolism (Biegert et al., 1993).
Safety And Hazards
“Methyl 4-bromo-3-hydroxybenzoate” is classified under the GHS07 hazard class. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and avoiding contact with skin and eyes .
Propriétés
IUPAC Name |
methyl 4-bromo-3-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3/c1-12-8(11)5-2-3-6(9)7(10)4-5/h2-4,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYOFPLOREOHCDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10423741 | |
| Record name | methyl 4-bromo-3-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10423741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-bromo-3-hydroxybenzoate | |
CAS RN |
106291-80-9 | |
| Record name | methyl 4-bromo-3-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10423741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-Bromo-3-hydroxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details











Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


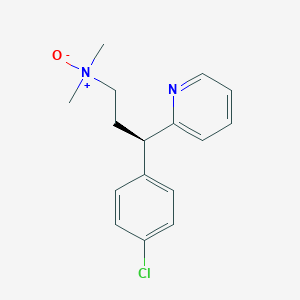
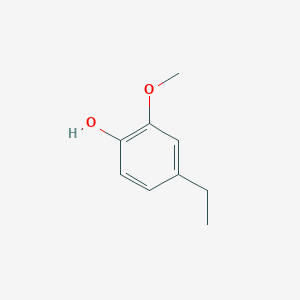
![5-[(Oxan-2-yl)oxy]-2-(pyridin-3-yl)pentanenitrile](/img/structure/B121341.png)
